An In-depth Technical Guide to 1-Benzyl-1H-indole-4-carbonitrile: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-Benzyl-1H-indole-4-carbonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 1-Benzyl-1H-indole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide insights into the rationale behind experimental methodologies and to highlight the compound's potential in various research and development endeavors.
Core Molecular Attributes
1-Benzyl-1H-indole-4-carbonitrile is a derivative of the indole scaffold, a privileged structure in numerous natural products and pharmacologically active compounds.[1][2] The introduction of a benzyl group at the N1 position and a nitrile group at the C4 position significantly influences its electronic properties, reactivity, and biological activity.
Table 1: Physicochemical Properties of 1-Benzyl-1H-indole-4-carbonitrile and Related Compounds
| Property | 1-Benzyl-1H-indole-4-carbonitrile | 1-Benzylindole | 4-Cyanoindole |
| CAS Number | 177548-00-4 | 3377-71-7 | 16136-52-0 |
| Molecular Formula | C₁₆H₁₂N₂ | C₁₅H₁₃N | C₉H₆N₂ |
| Molecular Weight | 232.28 g/mol | 207.27 g/mol | 142.15 g/mol |
| Melting Point | Data not available | 42-43 °C | 117-121 °C |
| Boiling Point | Data not available | 133-138 °C (0.3 mmHg)[1] | Data not available |
| Solubility | Data not available | Soluble in diethyl ether, ethanol[1] | Data not available |
Synthesis and Mechanistic Insights
The synthesis of 1-Benzyl-1H-indole-4-carbonitrile can be logically approached through a two-step process: the synthesis of the 4-cyanoindole precursor followed by N-benzylation.
Synthesis of 4-Cyanoindole
The precursor, 4-cyanoindole, can be synthesized from 4-bromoindole via a cyanation reaction. A common and effective method is the palladium-catalyzed cyanation using zinc cyanide.
Experimental Protocol: Palladium-Catalyzed Cyanation of 4-Bromoindole
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromoindole (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
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Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., argon or nitrogen).
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Reaction Execution: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 4-cyanoindole.
Causality Behind Experimental Choices: The use of a palladium catalyst is crucial for facilitating the carbon-carbon bond formation between the aryl halide and the cyanide nucleophile. Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and better handling characteristics. DMF is an excellent polar aprotic solvent for this type of reaction, effectively dissolving the reactants and facilitating the catalytic cycle.
N-Benzylation of 4-Cyanoindole
The final step involves the N-alkylation of 4-cyanoindole with benzyl bromide. This reaction is typically carried out under basic conditions to deprotonate the indole nitrogen, making it a more potent nucleophile.
Experimental Protocol: N-Benzylation of 4-Cyanoindole
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Deprotonation: To a solution of 4-cyanoindole (1.0 eq) in a suitable aprotic solvent such as DMF or tetrahydrofuran (THF) in a flask under an inert atmosphere, add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.
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Activation: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation of the indole nitrogen.
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Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
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Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
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Quenching and Extraction: Carefully quench the reaction with water. Extract the product with an organic solvent such as ethyl acetate or diethyl ether.
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 1-Benzyl-1H-indole-4-carbonitrile.[1]
Self-Validating System: The progress of the reaction can be effectively monitored by TLC, observing the disappearance of the starting 4-cyanoindole spot and the appearance of a new, less polar product spot. The final product's identity and purity should be confirmed by spectroscopic methods as outlined in the following section.
Caption: Synthetic pathway to 1-Benzyl-1H-indole-4-carbonitrile.
Spectroscopic Characterization
Due to the lack of publicly available spectroscopic data for 1-Benzyl-1H-indole-4-carbonitrile, we present a comparative analysis with the closely related compound, 1-Benzyl-3-iodo-1H-indole-2-carbonitrile.[2] This provides a valuable reference for researchers in characterizing the target molecule.
Table 2: Comparative Spectroscopic Data
| Spectroscopic Data | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile[2] | Expected for 1-Benzyl-1H-indole-4-carbonitrile (Predicted) |
| ¹H NMR (CDCl₃) | δ 7.50 (d, 1H), 7.41-7.38 (m, 1H), 7.37-7.27 (m, 5H, Ar-H), 7.18 (dd, 2H, Ar-H), 5.51 (s, 2H, CH₂) | Aromatic protons (indole and benzyl rings) in the range of δ 7.0-7.8 ppm. A characteristic singlet for the benzylic CH₂ protons around δ 5.3-5.6 ppm. Protons on the indole ring will show characteristic coupling patterns. |
| ¹³C NMR (CDCl₃) | δ 137.4, 135.6, 129.8, 129.2 (2C), 128.5, 127.2, 127.0 (2C), 123.2, 122.6, 115.4, 113.4, 111.1, 70.6, 50.1 (CH₂) | Aromatic carbons in the range of δ 110-140 ppm. The nitrile carbon (CN) is expected around δ 115-120 ppm. The benzylic CH₂ carbon should appear around δ 50 ppm. |
| Mass Spec (HRMS-ESI) | [M+H]⁺ calcd. for C₁₆H₁₂IN₂: 359.00397; found: 359.00293 | [M+H]⁺ expected for C₁₆H₁₃N₂: 233.1073. The fragmentation pattern would likely show a prominent peak corresponding to the loss of the benzyl group. |
| IR Spectroscopy | Not available | A sharp absorption band for the nitrile (C≡N) stretching vibration is expected around 2220-2230 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region. |
Reactivity Profile
The reactivity of 1-Benzyl-1H-indole-4-carbonitrile is dictated by the interplay of the indole nucleus, the benzyl group, and the nitrile functionality.
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Indole Nucleus: The indole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. However, the presence of the electron-withdrawing nitrile group at C4 will deactivate the benzene portion of the indole ring towards electrophilic attack.
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Nitrile Group: The cyano group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine.
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N-Benzyl Group: The benzyl group is generally stable but can be cleaved under certain reductive conditions.
Caption: Key reactivity sites of 1-Benzyl-1H-indole-4-carbonitrile.
Potential Applications in Drug Discovery and Materials Science
The indole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4]
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Anticancer Research: Many indole derivatives have been investigated as potential anticancer agents. The N-benzyl group, in particular, has been shown to enhance the anti-proliferative and anti-estrogenic properties of indole-3-carbinol derivatives in human breast cancer cells.[5] The presence of the nitrile group can also contribute to biological activity and provides a handle for further chemical modification.
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Antiviral Research: Benzyl-substituted bisindole compounds have demonstrated activity as HIV-1 fusion inhibitors.[6] This suggests that the 1-benzylindole scaffold could be a valuable starting point for the development of new antiviral agents.
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Materials Science: Indole-based compounds are also being explored for their applications in materials science, particularly in the development of organic electronics and fluorescent probes.
Safety and Handling
Specific toxicological data for 1-Benzyl-1H-indole-4-carbonitrile is not available. However, based on the data for the related compound, 4-Benzyl-1H-indole, the following potential hazards should be considered[6]:
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Acute Toxicity: May be harmful if swallowed.
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Skin Irritation: May cause skin irritation.
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Eye Irritation: May cause serious eye irritation.
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Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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In case of contact, wash the affected area immediately with plenty of water.
It is imperative to consult a comprehensive Safety Data Sheet (SDS) for this compound, should one become available, before handling.
Conclusion
1-Benzyl-1H-indole-4-carbonitrile is a versatile heterocyclic compound with significant potential for further investigation. Its synthesis is achievable through established synthetic methodologies. While a complete physicochemical and toxicological profile is yet to be fully elucidated, the information available for related compounds provides a strong foundation for future research. The presence of the privileged indole scaffold, combined with the reactive nitrile functionality and the N-benzyl group, makes this molecule a promising candidate for the development of novel therapeutic agents and advanced materials. Further studies are warranted to fully explore its chemical and biological properties.
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